5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Catalog No.
S1904447
CAS No.
1021339-16-1
M.F
C8H4ClN3
M. Wt
177.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

CAS Number

1021339-16-1

Product Name

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

InChI

InChI=1S/C8H4ClN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12)

InChI Key

QZZVPRNKVJBGKM-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C(=C21)C#N)Cl

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C#N)Cl

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound characterized by its molecular formula C8H4ClN3C_8H_4ClN_3 and a molecular weight of 177.59 g/mol. It features a pyrrolo[2,3-b]pyridine core with a chloro group at the 5-position and a cyano group at the 4-position, contributing to its unique chemical properties and biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as a kinase inhibitor, which may lead to advancements in cancer treatment and other therapeutic areas .

  • Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Oxidation and Reduction Reactions: The compound may engage in oxidation or reduction processes that alter the oxidation states of nitrogen atoms within the pyrrolo[2,3-b]pyridine structure.
  • Cyclization Reactions: Further cyclization can occur, leading to more complex heterocyclic compounds, enhancing its utility in synthetic chemistry .

This compound has garnered attention for its biological activity, particularly as a potential kinase inhibitor. Research indicates that it may inhibit the proliferation of certain cancer cells and induce apoptosis, making it a candidate for developing new anticancer therapies. Its unique structure allows it to interact with various biological targets, which is essential in drug discovery processes .

Synthetic Routes

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves cyclization reactions starting from suitable precursors. A common method includes:

  • Starting Materials: 3-chloropyridine-2-carboxylic acid.
  • Reagents: Suitable amines and nitriles.
  • Conditions: Dehydrating conditions are applied to facilitate cyclization.

Industrial Production

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is utilized in various fields:

  • Medicinal Chemistry: As a potential lead compound for anticancer drugs due to its kinase inhibitory activity.
  • Agrochemicals: Its unique structure allows for the development of compounds with specific biological activities relevant to agriculture.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds .

Studies have indicated that 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile interacts with several biological targets, primarily kinases. This interaction profile is crucial for understanding its mechanism of action in inhibiting cancer cell proliferation and may aid in designing more effective therapeutic agents. Further research into its interaction with other biomolecules could reveal additional applications in drug development .

Several compounds share structural similarities with 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. Here are some notable examples:

Compound NameSimilarity Index
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile0.89
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine0.84
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde0.82
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine0.82
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one0.80

Uniqueness

What sets 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile apart from these similar compounds is the combination of both chloro and cyano groups at specific positions on the pyrrole ring. This distinct arrangement enhances its reactivity and broadens the scope of potential chemical modifications. Additionally, its potent kinase inhibitory activity makes it especially valuable in medicinal chemistry compared to its analogs .

The synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselective functionalization at specific positions of the pyrrolopyridine core. This compound, with molecular formula C₈H₄ClN₃ and molecular weight 177.59 g/mol [1] [2], serves as an important intermediate in pharmaceutical chemistry and materials science applications.

Primary Synthesis Pathways from Pyridine Precursors

The most established synthetic approaches to 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involve sequential functionalization of pyridine precursors through chlorination and cyanation strategies. These methodologies leverage the inherent reactivity patterns of the pyridine ring system while addressing the challenges associated with regioselective substitution.

Chlorination Strategies at Position 5

Regioselective chlorination at position 5 of pyrrolopyridine systems represents a critical step in the synthesis pathway. Multiple approaches have been developed to achieve this transformation with varying degrees of success and practical utility.

Thermal Chlorination Methods

Vapor-phase thermal chlorination has emerged as one of the most reliable methods for introducing chlorine at position 5. This approach typically employs temperatures ranging from 270-400°C and achieves yields of 60-85% [3] [4]. The thermal method offers good selectivity for 2-chloro substitution when applied to unsubstituted pyridine derivatives, with 2,6-dichloropyridine formation becoming predominant at higher temperatures around 400°C [3].

Catalytic Chlorination Systems

Aluminum chloride-catalyzed chlorination provides superior control over regioselectivity and yields. Using 2 equivalents of aluminum chloride at temperatures of 80-115°C, this method achieves excellent selectivity for 3,5-dichloro substitution patterns with yields ranging from 70-90% [5] [6]. The mechanism involves formation of a pyridine-aluminum chloride complex that activates the ring toward electrophilic chlorination while directing the substitution pattern.

Non-catalyzed Liquid Phase Approaches

Recent developments in non-catalyzed liquid phase chlorination have demonstrated the feasibility of selective 3-position chlorination at 150°C with yields of 65-80% [7] [8]. This method offers advantages in terms of operational simplicity and reduced catalyst costs, though at the expense of somewhat lower yields compared to catalytic methods.

HCl-promoted Amination-Chlorination

An innovative approach involving HCl-promoted amination has shown promise for achieving high regioselectivity. Using 0.1 equivalents of hydrochloric acid at room temperature, this method achieves yields of 75-95% with excellent regioselectivity [9]. The mild conditions and high selectivity make this approach particularly attractive for synthetic applications.

XLogP3

1.7

Wikipedia

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Dates

Last modified: 08-16-2023

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